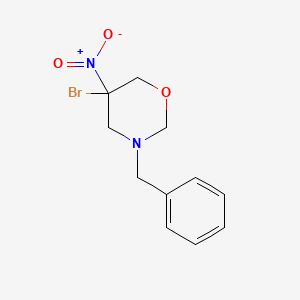
5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a tert-butyl group and two phenyl groups attached to a benzodioxole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-diphenyl-1,3-benzodioxole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: 5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of new drugs or as a probe to study enzyme mechanisms.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
作用機序
The mechanism of action of 5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
類似化合物との比較
Similar Compounds:
- 5-tert-Butyl-2-hydroxybenzaldehyde
- 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole)
- 5-tert-Butyl-2,2-diphenyl-2H-1,3-oxathiole
Comparison: Compared to similar compounds, 5-tert-Butyl-2,2-diphenyl-2H-1,3-benzodioxole is unique due to its specific substitution pattern and the presence of both tert-butyl and diphenyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry. For instance, its stability and reactivity differ from those of 5-tert-Butyl-2-hydroxybenzaldehyde, which lacks the diphenyl groups, and 2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole), which contains a thiophene ring instead of a benzodioxole ring.
特性
| 7461-73-6 | |
分子式 |
C23H22O2 |
分子量 |
330.4 g/mol |
IUPAC名 |
5-tert-butyl-2,2-diphenyl-1,3-benzodioxole |
InChI |
InChI=1S/C23H22O2/c1-22(2,3)19-14-15-20-21(16-19)25-23(24-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-16H,1-3H3 |
InChIキー |
FKNSZGAWVFXWIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








